
(2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone typically involves the formation of the thiazole ring followed by the introduction of the difluoromethyl and bromophenyl groups. One common method involves the reaction of 2-aminothiazole with a difluoromethylating agent under controlled conditions to introduce the difluoromethyl group. Subsequently, the bromophenyl group is introduced through a substitution reaction using a brominated phenyl compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the bromophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products can have different biological and chemical properties, making them useful for further research and applications .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. The thiazole ring is known for its biological activity, and the presence of the difluoromethyl and bromophenyl groups can enhance its effectiveness against certain pathogens .
Medicine
In medicine, this compound is investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including the development of new materials with enhanced performance characteristics .
Mécanisme D'action
The mechanism of action of (2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone involves its interaction with specific molecular targets in cells. The thiazole ring can bind to enzymes and receptors, modulating their activity. The difluoromethyl and bromophenyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application, but common targets include enzymes involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(2-Amino-4-(trifluoromethyl)
(2-Amino-4-phenyl-thiazol-5-yl)(phenyl)methanone: Similar structure but lacks the difluoromethyl and bromophenyl groups.
(2-Amino-4-(methylthio)thiazol-5-yl)(3-bromophenyl)methanone: Contains a methylthio group instead of the difluoromethyl group.
Propriétés
Formule moléculaire |
C11H7BrF2N2OS |
|---|---|
Poids moléculaire |
333.15 g/mol |
Nom IUPAC |
[2-amino-4-(difluoromethyl)-1,3-thiazol-5-yl]-(3-bromophenyl)methanone |
InChI |
InChI=1S/C11H7BrF2N2OS/c12-6-3-1-2-5(4-6)8(17)9-7(10(13)14)16-11(15)18-9/h1-4,10H,(H2,15,16) |
Clé InChI |
PIZWKCWSOUWIPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(=O)C2=C(N=C(S2)N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




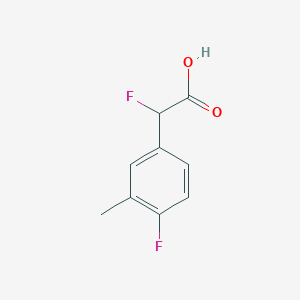
![1-[2-(1H-Pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B15239575.png)

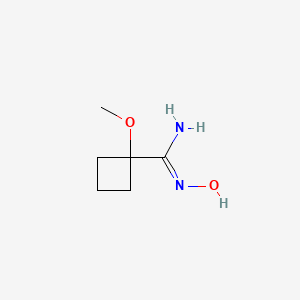
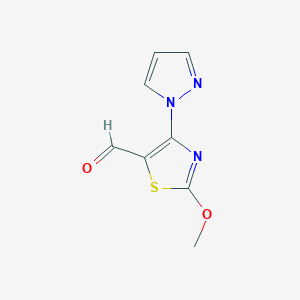
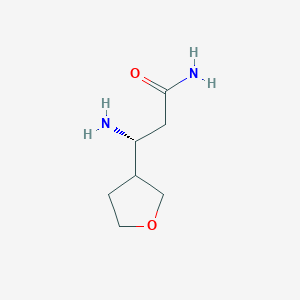
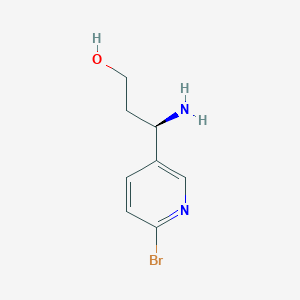
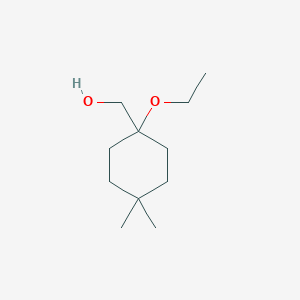
![3-Bromo-7-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239603.png)
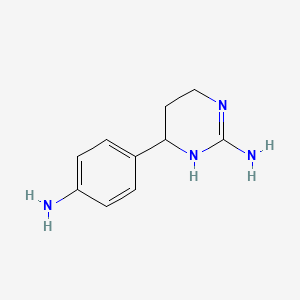
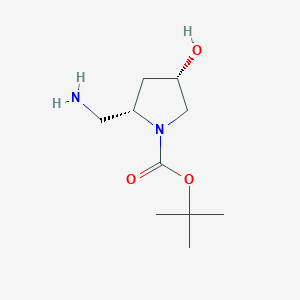
![2-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239632.png)
